2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide
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Overview
Description
2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds exhibit antimycobacterial activity . This suggests that the compound may interact with key enzymes or proteins in the Mycobacterium tuberculosis, inhibiting its growth or survival.
Biochemical Pathways
Given its potential antimycobacterial activity , it may interfere with essential biochemical pathways in Mycobacterium tuberculosis, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on the antimycobacterial activity of similar compounds , it can be inferred that this compound may lead to the death of Mycobacterium tuberculosis cells, thereby helping to control the spread of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide typically involves multiple steps, including the introduction of the chloro group, the benzyl group, and the thiomorpholinylsulfonyl group onto the benzamide core. Common reagents used in these steps may include chlorinating agents, benzylating agents, and sulfonylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiomorpholinyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the chloro group or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Possible development as a pharmaceutical agent for treating specific diseases.
Industry: Use in the production of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methylbenzyl)benzamide
- 5-(thiomorpholin-4-ylsulfonyl)benzamide
- N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide
Uniqueness
2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide is unique due to the presence of both the chloro and thiomorpholinylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-2-8-21-9-7-15-13(10-21)16(22)20-17(19-15)23-11-12-5-3-4-6-14(12)18/h3-6H,2,7-11H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWBLJSKWBELME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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